

# 2-Allyl-4-nitrophenol as a versatile building block in organic synthesis

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## Compound of Interest

Compound Name: 2-Allyl-4-nitrophenol

Cat. No.: B094914

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## 2-Allyl-4-nitrophenol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Allyl-4-nitrophenol** is a valuable and versatile building block in organic synthesis, offering a unique combination of reactive functional groups that can be selectively manipulated to construct a wide array of complex molecules. Its aromatic core, substituted with a hydroxyl, a nitro, and an allyl group, provides multiple sites for chemical modification, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of **2-Allyl-4-nitrophenol**, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

## Physicochemical Properties

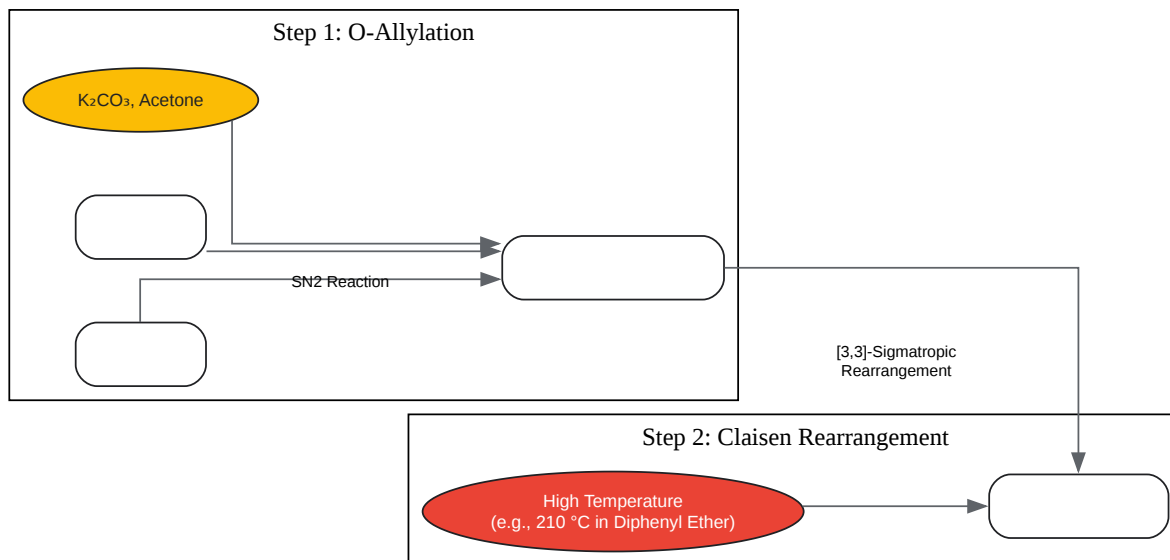
A summary of the key physicochemical properties of **2-Allyl-4-nitrophenol** is presented in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	179.17 g/mol
CAS Number	19182-96-8
Appearance	Not explicitly stated, likely a solid
Boiling Point	334.5 °C at 760 mmHg
Density	1.243 g/cm <sup>3</sup>
Flash Point	148.6 °C

## Synthesis of 2-Allyl-4-nitrophenol

The most common and well-established method for the synthesis of **2-Allyl-4-nitrophenol** proceeds via a two-step sequence starting from 4-nitrophenol: O-allylation followed by a thermal Claisen rearrangement.

Workflow for the Synthesis of **2-Allyl-4-nitrophenol**



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Caption: Synthetic route to **2-Allyl-4-nitrophenol**.

## Experimental Protocols

### Step 1: Synthesis of 1-Allyloxy-4-nitrobenzene

This procedure is based on a standard nucleophilic substitution reaction.

- Materials:
  - 4-Nitrophenol
  - Allyl bromide
  - Potassium carbonate ( $K_2CO_3$ ), anhydrous

- Acetone, dry
- Procedure:
  - To a solution of 4-nitrophenol in dry acetone, add anhydrous potassium carbonate.
  - To this suspension, add allyl bromide dropwise at room temperature with stirring.
  - After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
  - Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
  - Evaporate the solvent from the filtrate under reduced pressure.
  - The crude product can be purified by distillation under reduced pressure to yield 1-allyloxy-4-nitrobenzene as a pure compound. An 83% yield can be achieved for this step after distillation under reduced pressure.

## Step 2: Synthesis of **2-Allyl-4-nitrophenol** via Thermal Claisen Rearrangement

This protocol describes the thermally induced rearrangement of the intermediate ether.

- Materials:
  - 1-Allyloxy-4-nitrobenzene
  - Diphenyl ether (high-boiling solvent)
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-allyloxy-4-nitrobenzene in diphenyl ether.
  - Heat the solution to approximately 210 °C under a nitrogen atmosphere.
  - Maintain this temperature for several hours, monitoring the progress of the reaction by TLC.

- Once the rearrangement is complete, cool the reaction mixture.
- The product, **2-Allyl-4-nitrophenol**, can be purified from the high-boiling solvent by methods such as vacuum distillation or column chromatography. Recrystallization is also a viable purification method. A yield of around 65% is reported for this rearrangement.

### Alternative Zinc-Catalyzed Claisen Rearrangement

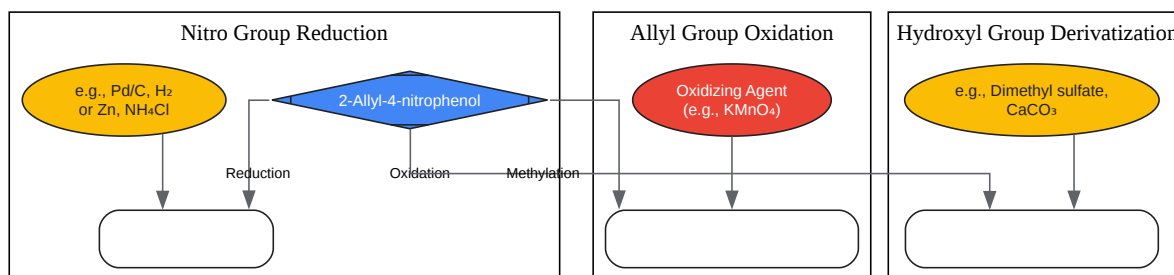
To circumvent the harsh conditions of the thermal rearrangement, a milder, zinc-catalyzed method has been developed.

- Materials:
  - 1-Allyloxy-4-nitrobenzene
  - Zinc powder
  - Tetrahydrofuran (THF)
- Procedure:
  - To a solution of 1-allyloxy-4-nitrobenzene in THF, add zinc powder.
  - Stir the mixture in an oil bath at 55 °C.
  - Monitor the reaction by TLC. This method has been reported to give an 83% yield in 25 minutes.
  - After completion, the reaction mixture can be filtered to remove the zinc powder, and the solvent evaporated. The crude product can then be purified by column chromatography.

## Key Reactions of 2-Allyl-4-nitrophenol

The presence of the nitro, hydroxyl, and allyl groups allows for a variety of subsequent transformations, making **2-Allyl-4-nitrophenol** a versatile intermediate.

### Reaction Pathways of 2-Allyl-4-nitrophenol



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Caption: Key transformations of **2-Allyl-4-nitrophenol**.

## Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a crucial transformation for the synthesis of many biologically active molecules.

Experimental Protocol: Reduction to 2-Allyl-4-aminophenol

A common method for this reduction involves catalytic hydrogenation.

- Materials:
  - **2-Allyl-4-nitrophenol**
  - Palladium on carbon (Pd/C, 10%)
  - Hydrogen gas (H<sub>2</sub>)
  - Ethanol or Ethyl acetate (solvent)
- Procedure:
  - Dissolve **2-Allyl-4-nitrophenol** in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

- Add a catalytic amount of 10% Pd/C.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
- Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Allyl-4-aminophenol, which can be further purified by recrystallization or column chromatography.

An alternative method utilizes zinc powder and ammonium chloride.

## Oxidation of the Allyl Group

The double bond of the allyl group is susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or diols, depending on the reaction conditions and the oxidizing agent used.

### Experimental Protocol: Oxidation with Potassium Permanganate (Illustrative)

While a specific protocol for **2-Allyl-4-nitrophenol** is not readily available, a general procedure for the oxidation of an allyl group on an aromatic ring using potassium permanganate is as follows. The reaction conditions would need to be optimized for this specific substrate.

- Materials:
  - **2-Allyl-4-nitrophenol**
  - Potassium permanganate ( $\text{KMnO}_4$ )
  - A suitable solvent system (e.g., acetone/water or a phase-transfer catalyst system)
  - Sodium bisulfite (for quenching)

- Procedure (to be optimized):
  - Dissolve **2-Allyl-4-nitrophenol** in a suitable solvent.
  - Cool the solution in an ice bath.
  - Slowly add a solution of potassium permanganate in water. The reaction is exothermic and should be controlled.
  - Stir the reaction mixture until the purple color of the permanganate disappears.
  - Quench the reaction by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.
  - Extract the product with an organic solvent.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the product by column chromatography.

## Derivatization of the Hydroxyl Group

The phenolic hydroxyl group can be easily derivatized, for example, through etherification or esterification, to introduce further diversity into the molecular structure.

Experimental Protocol: Methylation to 1-Allyl-2-methoxy-5-nitrobenzene

- Materials:
  - **2-Allyl-4-nitrophenol**
  - Dimethyl sulfate
  - Calcium carbonate ( $\text{CaCO}_3$ )
  - Acetone
- Procedure:



- Dissolve **2-Allyl-4-nitrophenol** (0.5 g, 2.23 mmol) in acetone (50 mL).
- Add calcium carbonate (2.5 g, 18.1 mmol) and dimethyl sulfate (2 mL, 21 mmol).
- Reflux the reaction mixture overnight, monitoring for the disappearance of the starting material by TLC.
- After completion, cool the mixture and filter.
- Evaporate the solvent from the filtrate.
- Purify the crude product by flash chromatography using a hexane/ethyl acetate gradient to yield 1-Allyl-2-methoxy-5-nitrobenzene (0.48 g, 89.0% yield).

## Spectroscopic Data

The structural characterization of **2-Allyl-4-nitrophenol** and its derivatives is crucial for confirming their identity and purity. While a complete set of assigned spectral data for **2-Allyl-4-nitrophenol** is not available in the searched literature, representative data for a closely related derivative, 1-Allyl-2-methoxy-5-nitrobenzene, is provided below. The general regions for the proton and carbon signals of **2-Allyl-4-nitrophenol** can be inferred from this and other related structures.

Spectroscopic Data for 1-Allyl-2-methoxy-5-nitrobenzene

Data Type	Values
$^1\text{H}$ -NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.63 (1H, d, $J$ = 1.6 Hz, H-5), 7.43 (1H, d, $J$ = 1.6 Hz, H-6), 7.15 (1H, dd, $J$ = 1.4 and 7.8 Hz, H-3), 6.00–5.90 (2H, m, H-2'), 5.15–5.06 (2H, m, H-3'), 3.88 (3H, s, $\text{OCH}_3$ ), 3.48 (2H, d, $J$ = 7.7 Hz, H-1')
$^{13}\text{C}$ -NMR (100.6 MHz, $\text{CDCl}_3$ )	$\delta$ 151.4 (C-2), 144.2 (C-3), 136.4 (C-1), 135.7 (C-2'), 135.0 (C-6), 123.8 (C-5), 123.4 (C-4), 117.0 (C-3'), 62.6 ( $\text{OCH}_3$ ), 33.5 (C-1')
IR (KBr, $\text{cm}^{-1}$ )	3085 (=C-H), 2937 (C-H), 1602 (C=C), 1523 ( $\text{NO}_2$ ), 1353 (N=O)
MS (EI+)	$m/z$ 193 [ $\text{M}^+$ ] (100%)

## Applications in Organic Synthesis

The synthetic utility of **2-Allyl-4-nitrophenol** stems from the ability to selectively transform its functional groups, leading to a diverse range of chemical structures with applications in various fields.

- **Pharmaceuticals:** The 2-allyl-4-aminophenol derivative, obtained by the reduction of the nitro group, is a key precursor for various biologically active molecules. Derivatives have been synthesized and evaluated for their antioxidative properties.
- **Agrochemicals:** Derivatives of 2-allylphenol have shown promise as fungicides. For instance, 2-allyl-4,6-dinitrophenol has been tested for its in-vitro effect on the mycelial growth of *Phytophthora cinnamomi*, a plant pathogen.
- **Dyes and Pigments:** Aromatic nitro compounds are well-known precursors to amines, which are essential components in the synthesis of azo dyes. The amino derivative of **2-Allyl-4-nitrophenol** can be diazotized and coupled to form various azo dyes.
- **Benzofuran Synthesis:** 2-Allylphenols can undergo oxidative cyclization to form benzofuran derivatives. However, it has been noted that **2-Allyl-4-nitrophenol** can be challenging in these reactions, sometimes favoring the formation of six-membered chromene derivatives.

## Conclusion

**2-Allyl-4-nitrophenol** is a highly valuable and adaptable building block for organic synthesis. Its straightforward preparation from inexpensive starting materials, combined with the orthogonal reactivity of its functional groups, provides chemists with a powerful tool for the construction of a wide range of target molecules. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this versatile compound in research and development.

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